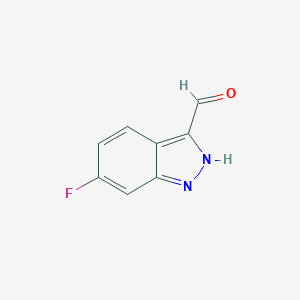

6-fluoro-1H-indazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNVJZCWCJWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622088 | |

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-33-2 | |

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound. While specific biological activity data for this particular compound is limited in the public domain, this guide also discusses the broader context of indazole derivatives in drug discovery and provides representative experimental protocols for synthesis and potential biological evaluation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available, properties such as boiling point and specific solubility parameters have not been extensively reported.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂O | N/A |

| Molecular Weight | 164.14 g/mol | N/A |

| CAS Number | 634907-33-6 | N/A |

| Appearance | Yellowish solid | [4] |

| Melting Point | 186 °C | [4] |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in ethyl acetate. Information on solubility in other common organic solvents is not readily available. | [4] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the nitrosation of 6-fluoroindole.[4] This method provides a direct and efficient pathway to the desired product.

Synthesis of this compound from 6-fluoroindole[4]

Materials:

-

6-fluoroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of sodium nitrite (4.0 equivalents) in a mixture of water and DMF at 0 °C, slowly add a solution of hydrochloric acid.

-

A solution of 6-fluoroindole (1.0 equivalent) in DMF is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is stirred at room temperature for 5 hours.

-

The reaction mixture is then extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with water (three times) and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield this compound as a yellowish solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

| ¹H NMR (300 MHz, Acetone-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz, Assignment |

| 13.13 | br s, 1H, NH |

| 10.20 | s, 1H, CHO |

| 8.22 | dd, J = 9.0, 5.0 Hz, 1H, Ar-H |

| 7.45 | ddd, J = 9.0, 2.0, 0.5 Hz, 1H, Ar-H |

| 7.20 | ddd, J = 9.5, 9.0, 2.0 Hz, 1H, Ar-H |

| ¹³C NMR (75 MHz, Acetone-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 187.6 | CHO |

| 163.2 (d, J = 244 Hz) | C-F |

| 145.2 | Ar-C |

| 142.9 (d, J = 13 Hz) | Ar-C |

| 123.8 (d, J = 11 Hz) | Ar-C |

| 118.5 | Ar-C |

| 114.2 (d, J = 26 Hz) | Ar-C |

| 97.4 (d, J = 27 Hz) | Ar-C |

Infrared (IR) Spectroscopy[4]

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3142 | N-H stretching |

| 1695, 1675 | C=O stretching (aldehyde) |

| 1633 | C=C stretching (aromatic) |

| 1463 | C-H bending |

| 1149 | C-F stretching |

Mass Spectrometry (MS)[4]

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

-

HRMS (ESI⁻): Calculated for C₈H₄FN₂O [M-H]⁻: m/z 163.0308; Found: 163.0304.

Biological Activity and Drug Discovery Potential

While specific biological activity data for this compound is not extensively documented in publicly available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][3][5]

The 1H-indazole core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[6] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The aldehyde group at the C3 position of this compound serves as a key synthetic handle for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinase targets.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of an indazole derivative against a specific protein kinase. This protocol would need to be optimized for the specific kinase of interest.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

-

In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: A general workflow for the discovery of kinase inhibitors.

Potential Signaling Pathway Involvement

Indazole-based kinase inhibitors have been developed to target a variety of signaling pathways implicated in cancer and other diseases. A common target class is the receptor tyrosine kinases (RTKs), which play crucial roles in cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic RTK signaling pathway that could potentially be modulated by a kinase inhibitor derived from this compound.

Caption: A generic RTK signaling pathway targeted by kinase inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[7][9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention immediately.[11]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its chemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. Although specific biological data for this compound are currently sparse, the established importance of the indazole scaffold, particularly in the development of kinase inhibitors, suggests that derivatives of this compound are promising candidates for future research and development in oncology and other therapeutic areas. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic pathway for 6-fluoro-1H-indazole-3-carbaldehyde, a valuable intermediate in medicinal chemistry. The synthesis is achieved through the nitrosation of 6-fluoro-indole, a method that offers high yields and minimizes side reactions. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Synthesis Pathway: Nitrosation of 6-fluoro-indole

The synthesis of this compound is accomplished via a multi-step reaction pathway initiated by the nitrosation of the C3 position of 6-fluoro-indole.[1] This reaction leads to the formation of an oxime intermediate. The subsequent addition of water at the C2 position triggers a ring-opening, which is then followed by a ring-closure to yield the final 1H-indazole-3-carbaldehyde product.[1] This transformation provides a direct and efficient route to the desired compound.[1]

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on an optimized procedure for the nitrosation of indoles.[1][2]

Materials:

-

6-fluoro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Syringe pump

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation of the Nitrosating Mixture:

-

Reaction:

-

Work-up and Purification:

-

Extract the reaction mixture three times with ethyl acetate.[1]

-

Wash the combined organic layers three times with water, followed by a brine wash.[1]

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield the pure this compound.[1]

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 6-fluoro-indole | [1] |

| Amount of Starting Material | 270 mg (2 mmol) | [1] |

| Product | This compound | [1] |

| Product Yield | 277 mg (84%) | [1] |

| Product Appearance | Yellowish solid | [1] |

| Eluent for Column Chromatography | Petroleum ether/EtOAc, 8:2 | [1] |

References

Spectroscopic and Synthetic Profile of 6-fluoro-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoro-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. The document details its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Furthermore, a detailed experimental protocol for its synthesis is provided to aid in its practical application in research and development.

Compound Overview

Compound Name: this compound Molecular Formula: C₈H₅FN₂O Molecular Weight: 164.14 g/mol CAS Number: 518987-33-2[1]

Indazole derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.[2] The title compound, with its fluorine substitution and reactive aldehyde group, serves as a versatile building block for the synthesis of diverse and complex bioactive molecules.

Spectroscopic Data

The structural identity and purity of this compound have been established using a combination of spectroscopic techniques. The data presented below was acquired in acetone-d₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, acetone-d₆) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 13.13 | brs | - | NH |

| 10.20 | s | - | CHO |

| 8.22 | dd | 9.0, 5.0 | H-4 |

| 7.45 | ddd | 9.0, 2.0, 0.5 | H-5 or H-7 |

| 7.20 | ddd | 9.5, 9.0, 2.0 | H-5 or H-7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, acetone-d₆) [3]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Carbon Assignment |

| 187.6 | - | CHO |

| 163.2 | d, J = 244 | C-6 |

| 145.2 | - | C-3 |

| 142.9 | d, J = 13 | C-7a |

| 123.8 | d, J = 11 | C-4 |

| 118.5 | - | C-3a |

| 114.2 | d, J = 26 | C-5 or C-7 |

| 97.4 | d, J = 27 | C-5 or C-7 |

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)

IR spectroscopy identifies the key functional groups, while HRMS confirms the elemental composition.

Table 3: IR and HRMS Data for this compound [3]

| Spectroscopic Technique | Data |

| IR (neat) ν (cm⁻¹) | 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 |

| HRMS (ESI-) [M - H]⁻ | Calculated for C₈H₄FN₂O: m/z 163.0308, Found: 163.0304 |

Experimental Protocols

The following section details the synthetic procedure for this compound, adapted from the literature.[3][4]

Synthesis of this compound

This procedure involves the nitrosation of 6-fluoro-indole.

Materials and Equipment:

-

6-fluoro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[3]

-

Hydrochloric acid is slowly added to the cooled solution.[3]

-

A solution of 6-fluoro-indole (1 equivalent, 270 mg, 2 mmol) in DMF is then added slowly to the reaction mixture.[3][4]

-

The reaction is stirred at room temperature for 5 hours.[3][4]

-

Following the reaction, the mixture is extracted three times with ethyl acetate.[3][4]

-

The combined organic layers are washed three times with water, followed by a brine wash.[3][4]

-

The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.[3][4]

-

The resulting crude product is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to yield the pure this compound as a yellowish solid (277 mg, 84% yield).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazole-3-carbaldehyde, identified by CAS number 518987-33-2, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its indazole core, substituted with a fluorine atom and an aldehyde group, offers a unique combination of physicochemical properties and reactive handles for the synthesis of complex molecular architectures. The indazole scaffold is a recognized "privileged structure," known for its broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] This guide provides an in-depth overview of its synthesis, physicochemical characteristics, and its significant role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthetic chemistry and drug design. These characteristics influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 518987-33-2 | [3][4][5][6] |

| Molecular Formula | C₈H₅FN₂O | [5][6] |

| Molecular Weight | 164.14 g/mol | [5][6] |

| Appearance | Yellowish solid | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Purification

The primary synthetic route to this compound involves the transformation of a corresponding indole precursor. A well-documented method is the nitrosation of 6-fluoro-indole.[7][8] This reaction provides a direct and efficient pathway to the desired indazole-3-carbaldehyde.

Experimental Protocol: Synthesis from 6-Fluoro-indole

This procedure is adapted from an optimized method for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes.[7]

Materials:

-

6-Fluoro-indole (1 equivalent)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

-

Petroleum Ether

Procedure:

-

Begin with a solution of 6-fluoro-indole (e.g., 270 mg, 2 mmol) in a suitable reaction solvent.

-

Introduce a nitrosating agent under slightly acidic conditions (details of the specific agent and acid are outlined in the source literature).[7][8]

-

Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the resulting mixture three times with ethyl acetate.

-

Wash the combined organic layers sequentially with water (three times) and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system of petroleum ether/EtOAc (e.g., 8:2 ratio) to yield the pure this compound as a yellowish solid (typical yield: 84%).[7]

Biological and Pharmacological Relevance

The indazole nucleus is a cornerstone in modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability, making it a desirable feature in drug candidates.

While direct biological activity data for this compound itself is not extensively published, its primary value lies in its role as a key synthetic intermediate.[8] The aldehyde functional group is a versatile handle for elaboration into a multitude of other functional groups, enabling the construction of large and diverse libraries of indazole-based compounds for high-throughput screening. For instance, research on related 6-nitroindazole derivatives has shown potent antiproliferative activity against lung carcinoma cell lines, underscoring the potential of compounds derived from the 6-substituted indazole scaffold.[9]

Reactivity and Applications in Drug Development

The aldehyde group at the 3-position is the principal site of reactivity, allowing for a wide range of chemical transformations. This versatility makes this compound a valuable starting material for creating more complex molecules with potential therapeutic applications.

Key Downstream Reactions:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-fluoro-1H-indazole-3-carboxylic acid, a common precursor for synthesizing amide and ester derivatives.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields various 3-(aminomethyl)-1H-indazole derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of new indazole-based drug candidates.

Safety and Handling

According to available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. It should be stored in a cool, dry place under an inert atmosphere to ensure stability.[5]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its aldehyde functional group provide a robust platform for the development of new therapeutic agents across multiple disease areas. For researchers in drug discovery, this compound represents a critical starting point for the exploration of the vast chemical space offered by the fluorinated indazole scaffold.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. chemscene.com [chemscene.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. chemscene.com [chemscene.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

The Diverse Biological Activities of Fluorinated Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] Among these scaffolds, the indazole nucleus has proven to be a privileged structure, with several indazole-containing drugs approved for therapeutic use.[2] The combination of these two features—fluorination and the indazole core—has led to the development of a plethora of fluorinated indazole derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities of fluorinated indazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Enzyme Inhibitory Activities

Fluorinated indazoles have demonstrated potent inhibitory effects on a range of enzymes implicated in inflammation and other disease processes.

Kinase Inhibition

A significant area of investigation has been the development of fluorinated indazoles as kinase inhibitors.[3]

p38 Kinase: Certain 5-fluoroindazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in the MAP kinase signaling pathway that is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] These compounds have shown inhibitory activity with IC50 values of less than 10 μM.[3]

Rho Kinase (ROCK1): Fluorination at the C6 position of the indazole ring has been shown to significantly enhance ROCK1 inhibitory potency. For instance, a 6-fluoroindazole derivative displayed an IC50 value of 14 nM, a dramatic improvement over the 4-fluoro analogue (IC50 = 2500 nM).[3] Further examples of 6-fluoroindazoles have exhibited potent ROCK1 inhibition with IC50 values of 6 and 7 nM.[3]

Spleen Tyrosine Kinase (Syk): A series of fluorinated indazole derivatives have been identified as potent and selective Syk inhibitors, with IC50 values ranging from 4 nM to 64 nM.[3] These compounds also demonstrated good potency in B-cell and human whole blood assays.[3]

Table 1: Kinase Inhibitory Activity of Fluorinated Indazoles

| Compound Class | Target Kinase | IC50 | Reference |

| 5-Indazole derivatives | p38 Kinase | <10 μM | [3] |

| 6-Fluoroindazole | ROCK1 | 14 nM | [3] |

| 4-Fluoroindazole | ROCK1 | 2500 nM | [3] |

| 6-Fluoroindazoles | ROCK1 | 6 and 7 nM | [3] |

| Fluorinated Indazoles | Syk Kinase | 4 nM - 64 nM | [3] |

Other Enzyme Inhibition

Beyond kinases, fluorinated indazoles have shown inhibitory activity against a variety of other enzymes.

F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have demonstrated potent inhibition of F1F0-ATPase activity, with IC50 values below 5 μM.[3] These compounds also exhibited cytotoxicity in Ramos B-cells with EC50 values under 5 μM.[3]

Factor Xa: 7-Fluoroindazole derivatives have been shown to be significant inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[3] These compounds displayed Ki values in the low nanomolar range (1.4–15 nM).[3] The presence of the 7-fluoro atom was found to enhance the inhibitory potency by approximately 60-fold compared to their non-fluorinated counterparts.[3]

Nitric Oxide Synthase (NOS): Tetrafluoroindazoles have been investigated as inhibitors of nitric oxide synthase. One compound, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole, inhibited neuronal NOS (nNOS or NOS-I) by 63% and inducible NOS (iNOS or NOS-II) by 83%.[5] Another derivative, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, selectively inhibited iNOS activity by 80% with no effect on nNOS.[5][6]

Table 2: Other Enzyme Inhibitory Activities of Fluorinated Indazoles

| Compound Class | Target Enzyme | Potency (IC50/Ki/% Inhibition) | Reference |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | IC50 <5 μM | [3] |

| 7-Fluoroindazole derivatives | Factor Xa | Ki = 1.4–15 nM | [3] |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS (NOS-I) | 63% inhibition | [5][6] |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | iNOS (NOS-II) | 83% inhibition | [5][6] |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS (NOS-II) | 80% inhibition | [5][6] |

Receptor Antagonism and Binding

Transient Receptor Potential A1 (TRPA1): A 6-fluoroindazole compound was developed as a selective antagonist of the TRPA1 cation channel, a key player in neurogenic inflammation. This compound exhibited a potent antagonist effect with an IC50 of 0.043 μM and 98% inhibition in a calcium imaging assay.[3]

Peripheral Benzodiazepine Receptor (PBR): Fluorinated imidazo[1,2-a]pyridines, which are structurally related to indazoles, have been evaluated for their binding affinity to PBR, a mitochondrial protein involved in cholesterol transport. These compounds showed good inhibition potencies with IC50 values of 32 nM and 38 nM for two of the derivatives.[3]

Table 3: Receptor Antagonism and Binding of Fluorinated Indazole Derivatives

| Compound Class | Target Receptor | Potency (IC50) | Reference |

| 6-Fluoroindazole | TRPA1 | 0.043 μM | [3] |

| Fluorinated imidazo[1,2-a]pyridines | PBR | 32 nM, 38 nM | [3] |

Antiviral Activity

Fluorinated indazoles have emerged as promising candidates for the development of antiviral agents, particularly against HIV and HCV.

Anti-HIV Activity: 5-Fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. The introduction of a fluorine atom at position 5 significantly improved their potency against the wild-type reverse transcriptase enzyme, with IC50 values of 25 nM and 50 nM, which were 13-fold and 7-fold better than the non-fluorinated analogue, respectively.[3]

Anti-HCV Activity: While specific data on fluorinated indazoles against HCV is limited in the initial search, related fluorinated azoles have shown promise. For instance, a fluorinated pyrazole analogue demonstrated potent inhibitory action against Hepatitis C virus (HCV-GT-lb) with an EC50 of 0.083 μM.[3]

Table 4: Antiviral Activity of Fluorinated Indazoles and Related Azoles

| Compound Class | Viral Target | Potency (IC50/EC50) | Reference |

| 5-Fluoroindazole derivatives | HIV-1 Reverse Transcriptase | IC50 = 25 nM, 50 nM | [3] |

| Fluorinated pyrazole analogue | HCV-GT-lb | EC50 = 0.083 μM | [3] |

Anticancer Activity

The indazole scaffold is present in several FDA-approved anticancer drugs.[7] Fluorination of this scaffold has been explored to develop new anticancer agents.

Cytotoxicity: Monofluorinated 3-guanidyl-indazole derivatives, in addition to inhibiting F1F0-ATPase, showed cytotoxicity in Ramos B-lymphoma cells with EC50 values below 5 μM.[3] A series of indazole derivatives were synthesized and evaluated for their antiproliferative activity, with one compound (2f) showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[7][8] This compound was found to induce apoptosis in 4T1 breast cancer cells.[7][8]

FGFR Inhibition: A series of indazole derivatives with fluorine substituents were designed as inhibitors of fibroblast growth factor receptor (FGFR) kinases. One compound with a 2,6-difluoro-3-methoxyphenyl group showed potent enzymatic and antiproliferative activities, with an IC50 of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2.[2]

Table 5: Anticancer Activity of Fluorinated Indazoles

| Compound Class | Cell Line/Target | Potency (IC50/EC50) | Reference |

| Monofluorinated 3-guanidyl-indazoles | Ramos B-cells | EC50 <5 μM | [3] |

| Indazole derivative (2f) | Various cancer cell lines | IC50 = 0.23–1.15 μM | [7][8] |

| Indazole with 2,6-difluoro-3-methoxyphenyl group | FGFR1 | IC50 < 4.1 nM | [2] |

| Indazole with 2,6-difluoro-3-methoxyphenyl group | FGFR2 | IC50 = 2.0 nM | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of the biological activities of fluorinated indazoles. Below are methodologies for some of the key assays mentioned.

In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant active kinase (e.g., p38, ROCK1, Syk)

-

Specific peptide substrate for the kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]

-

ATP solution

-

Test compound (fluorinated indazole) at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Microplate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µL of the diluted enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

-

Record the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Chromogenic Factor Xa Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compound (fluorinated indazole) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions or buffer (control).

-

Add a solution of Factor Xa to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Incubate the plate at 37°C for a predetermined time.

-

Stop the reaction by adding a stop solution (e.g., acetic acid).

-

Measure the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the residual Factor Xa activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the inhibition of NOS activity by quantifying the amount of nitrite, a stable product of NO.[4]

Materials:

-

Cell or tissue lysate containing NOS or purified NOS enzyme

-

NOS assay buffer

-

L-arginine (substrate)

-

NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Test compound (fluorinated indazole) at various concentrations

-

Griess Reagent (Reagent 1: Sulfanilamide in phosphoric acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate reductase (to convert nitrate to nitrite)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up the reaction mixture containing the NOS source, assay buffer, L-arginine, and cofactors.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

If measuring total NO production, add nitrate reductase and NADPH to convert nitrate to nitrite and incubate further.

-

Add 50 µL of Griess Reagent 1 to each well.

-

Add 50 µL of Griess Reagent 2 to each well and incubate for 10 minutes at room temperature.[10]

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the amount of nitrite produced in each sample and determine the percent inhibition of NOS activity by the test compound.

Non-Radioactive HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This ELISA-based colorimetric assay measures the inhibition of HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 RT

-

Reaction buffer

-

Template/primer (e.g., poly(A) x oligo(dT)15)

-

dUTP labeled with digoxigenin (DIG) and biotin

-

Streptavidin-coated 96-well microplate

-

Anti-DIG-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Test compound (fluorinated indazole) at various concentrations

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In the streptavidin-coated wells, add the reaction mixture containing the biotinylated template/primer and DIG-labeled dUTP.

-

Add the test compound dilutions or vehicle control.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unincorporated nucleotides.

-

Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound conjugate.

-

Add the peroxidase substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and IC50 value.

HCV NS5B Polymerase Inhibition Assay

This assay measures the inhibition of the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.3, 60 mM NaCl, 10 mM MgCl2, 7.5 mM DTT)[11]

-

Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]CTP)

-

Test compound (fluorinated indazole) at various concentrations

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the reaction buffer, RNA template, and NS5B enzyme.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding the NTP mixture containing the radiolabeled NTP.

-

Incubate at room temperature for 1-2 hours.[11]

-

Stop the reaction (e.g., by adding EDTA).

-

Spot the reaction mixture onto a filter membrane and wash to remove unincorporated nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition and IC50 value.

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (fluorinated indazole) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

-

Remove the medium and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 550-590 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[12]

Animals:

-

Male Wistar rats or Swiss albino mice

Materials:

-

Carrageenan solution (1% in saline)

-

Test compound (fluorinated indazole)

-

Vehicle control (e.g., saline, DMSO)

-

Positive control (e.g., indomethacin)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 100 µL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

-

Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows can aid in understanding the mechanism of action of fluorinated indazoles and the design of experiments.

Caption: p38 MAPK Signaling Pathway and Inhibition.

Caption: Syk Signaling Pathway in B-Cells.

Caption: TRPA1 Signaling in Neurogenic Inflammation.

Caption: Role of Factor Xa in the Coagulation Cascade.

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Conclusion

Fluorinated indazoles represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as inhibitors of various kinases, enzymes involved in inflammation and coagulation, and viral polymerases, as well as their cytotoxic effects on cancer cells, underscores their potential in drug discovery. The strategic placement of fluorine atoms on the indazole scaffold has been shown to significantly enhance potency and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of fluorinated indazoles as novel therapeutic agents for a variety of diseases. Further research into their mechanisms of action and in vivo efficacy will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. promega.com [promega.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-fluoro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its significance in the development of novel therapeutics, particularly kinase inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, which is characteristic of the indazole scaffold. The "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1, which is generally the most thermodynamically stable form.[1][2] A fluorine atom is substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is attached to the 3-position of the pyrazole ring. The indazole core is often considered a bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of proteins.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol |

| Melting Point | 186 °C[4] |

| Appearance | Yellowish solid[3] |

| CAS Number | 885271-70-5 |

Synthesis of this compound

A general and optimized method for synthesizing 1H-indazole-3-carbaldehyde derivatives involves the nitrosation of corresponding indoles in a mildly acidic environment.[5][6] This transformation is efficient for both electron-rich and electron-deficient indoles.[3][5]

This protocol is adapted from a general procedure for the nitrosation of indoles.[3][4]

Materials:

-

6-fluoro-indole (270 mg, 2 mmol)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aq.)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Equipment:

-

Reaction flask with stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Prepare a nitrosating mixture: In a suitable flask at 0 °C, prepare a solution of sodium nitrite (e.g., 8 mmol in water) and DMF.[4] Slowly add aqueous HCl (e.g., 7 mmol).[4]

-

Prepare the indole solution: Dissolve 6-fluoro-indole (270 mg, 2 mmol) in a minimal amount of DMF.[3]

-

Reaction: Slowly add the 6-fluoro-indole solution to the nitrosating mixture.[3]

-

Stirring: Stir the reaction mixture at room temperature for 5 hours.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]

-

Washing: Wash the combined organic layers three times with water, followed by a brine wash.[3]

-

Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) mixture as the eluent.[3]

-

Isolation: The pure this compound is isolated as a yellowish solid (yield: 277 mg, 84%).[3]

Caption: Synthesis of this compound via nitrosation.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic methods. The data presented below are critical for its identification and quality control.

Table 2: Spectroscopic Data for this compound [4]

| Technique | Data |

| ¹H NMR | (300 MHz, acetone-d₆) δ (ppm): 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H) |

| ¹³C NMR | (75 MHz, acetone-d₆) δ (ppm): 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz) |

| IR | (neat) ν (cm⁻¹): 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 |

| HRMS (ESI-) | m/z: [M - H]⁻ Calculated for C₈H₄FN₂O: 163.0308, Found: 163.0304 |

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][7] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][8]

Many indazole-containing compounds have been developed as potent protein kinase inhibitors.[5][8][9] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Marketed drugs such as Axitinib and Pazopanib, which are used to treat certain types of cancer, feature the indazole core and function by inhibiting key kinases in signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[3][8][9]

This compound serves as a versatile intermediate for the synthesis of these complex kinase inhibitors.[5][6] The aldehyde group at the C3 position is a reactive handle that allows for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

Indazole-based drugs often target receptor tyrosine kinases (RTKs) like VEGFR. These receptors, when activated by growth factors, initiate intracellular signaling cascades that promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). By binding to the ATP-binding pocket of the kinase domain, indazole inhibitors block the phosphorylation of downstream substrates, thereby interrupting these pathological signals.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically approved therapeutics. This technical guide delves into the untapped research potential of a specific, fluorinated analogue: 6-fluoro-1H-indazole-3-carbaldehyde. By leveraging its unique chemical properties, this compound serves as a versatile building block for the synthesis of novel drug candidates. This document provides a comprehensive overview of its synthesis, reactivity, and, most critically, delineates promising avenues for future research and development, with a focus on kinase inhibition and beyond. Detailed experimental protocols and visual workflows are provided to facilitate immediate application in a research setting.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing molecules have garnered significant attention in medicinal chemistry due to their remarkable biological activities.[1] They are recognized as bioisosteres of indoles, capable of forming strong hydrogen bonds within the active sites of proteins.[2] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[2] The introduction of a fluorine atom, as in this compound, can further enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[3] The aldehyde functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for the construction of diverse chemical libraries.[4]

Synthesis of this compound

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. This compound can be reliably synthesized from the corresponding 6-fluoro-indole via a nitrosation reaction.[2]

Experimental Protocol: Synthesis via Nitrosation of 6-Fluoro-indole

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[2]

Materials:

-

6-Fluoro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, prepare a solution of sodium nitrite (8 mmol) in deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 mmol) to the cooled solution while stirring.

-

Prepare a solution of 6-fluoro-indole (2 mmol) in DMF.

-

Using a syringe pump, add the 6-fluoro-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture three times with ethyl acetate.

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., 8:2) to yield this compound as a yellowish solid.[2]

Expected Yield: ~84%[2]

Chemical Reactivity and Derivatization Potential

The aldehyde group at the C3 position is the primary site for chemical modification, allowing for the exploration of a vast chemical space. Key transformations include reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Caption: Synthetic pathways from this compound.

Potential Research Area 1: Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[5][6] The fluorine atom at the 6-position can enhance binding affinity and selectivity.[3]

Proposed Research Workflow:

-

Library Synthesis: Synthesize a library of derivatives via reductive amination and Wittig reactions to introduce diverse side chains targeting the ATP-binding pocket of various kinases.

-

In Vitro Kinase Screening: Screen the synthesized compounds against a panel of cancer-relevant kinases (e.g., VEGFR, FGFR, EGFR, PLK4).[6][7]

-

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR and optimize lead compounds.[8]

-

Cell-Based Assays: Evaluate potent compounds in cancer cell lines to determine their anti-proliferative activity (IC50 values).

-

Mechanism of Action Studies: Investigate the effect of lead compounds on downstream signaling pathways.

Caption: Workflow for the development of indazole-based kinase inhibitors.

Quantitative Data from Related Fluoro-Indazole Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 7-Fluoroindazole derivatives | Syk | 10 - 50 | [3] |

| 6-Fluoroindazole hybrids | Syk | 4 - 64 | [3] |

| 6-Fluoroindazole derivative | ROCK1 | 14 | [3] |

| 5-Fluoroindazole derivative | HNE | 100 | [3] |

| Indazole-based PLK4 inhibitor | PLK4 | < 0.1 | [7] |

| Indazole-based VEGFR-2 inhibitor | VEGFR-2 | 1.24 | [9] |

Potential Research Area 2: GPCR Modulators

A patent application has disclosed 6-fluoro-1H-indazole-3-carboxamide derivatives as cannabinoid receptor 1 (CB1) agonists. This suggests that the 6-fluoro-indazole scaffold could be a promising starting point for the development of modulators for other G-protein coupled receptors (GPCRs).

Proposed Research Workflow:

-

Synthesis of Amide Derivatives: Convert this compound to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines.

-

Primary Screening: Screen the synthesized amides in cell-based assays for activity at a panel of GPCRs (e.g., calcium flux, cAMP assays).

-

Dose-Response Studies: Determine the potency (EC50 or IC50) of active compounds.

-

Selectivity Profiling: Assess the selectivity of lead compounds against a panel of related GPCRs.

-

Functional Assays: Characterize the functional activity of lead compounds (e.g., agonist, antagonist, inverse agonist).

Other Potential Therapeutic Areas

The broader indazole chemical class has demonstrated a wide range of biological activities, suggesting further avenues of exploration for derivatives of this compound:

-

Anti-inflammatory agents [1]

-

Antimicrobial and antiparasitic agents [1]

-

Agents for neurodegenerative diseases [1]

-

Cardiovascular drugs [10]

Detailed Experimental Protocols for Derivatization

Protocol for Reductive Amination

This general protocol can be adapted for a wide range of primary and secondary amines.[11]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethanol

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve this compound (1 mmol) and the desired amine (1.1 mmol) in the chosen solvent (e.g., DCM or ethanol, 10 mL).

-

If the amine is a salt, add a base (e.g., triethylamine) to liberate the free amine.

-

Add a catalytic amount of acetic acid (1-2 drops) if necessary to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor completion by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Protocol for Wittig Reaction

This protocol provides a general method for the olefination of the aldehyde.[12]

Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.1 mmol) to the suspension. A color change (typically to yellow or orange) indicates the formation of the ylide.

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of this compound (1 mmol) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor completion by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the creation of diverse compound libraries. The proven success of the indazole scaffold, coupled with the beneficial properties of fluorine substitution, strongly suggests that derivatives of this compound are prime candidates for investigation as kinase inhibitors, GPCR modulators, and agents for a variety of other diseases. The protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Wittig Reaction [organic-chemistry.org]

6-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, synthesis, and physicochemical properties of 6-fluoro-1H-indazole-3-carbaldehyde. This compound serves as a valuable intermediate in the synthesis of polyfunctionalized 3-substituted indazoles, a class of molecules with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Safety and Hazard Information

This compound is a chemical intermediate that requires careful handling in a laboratory setting. The following tables summarize the known hazard classifications and safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Data compiled from supplier safety information.[1]

GHS Label Elements

| Element | Description |

| Pictograms |

|

| Signal Word | Warning [1] |

| Hazard Statements | H302, H315, H319, H332[1] |

| Precautionary Statements | P261, P280, P301+P330+P331, P302+P361+P354, P305+P351+P338[1] |

Recommended Personal Protective Equipment (PPE)

| Body Part | Protective Equipment | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |

| Eyes | Safety glasses with side shields or goggles | To protect against splashes and dust. |

| Body | Laboratory coat | To protect clothing and skin from contamination. |

| Respiratory | NIOSH-approved respirator | Required when handling powder outside a fume hood or if dust is generated. |

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O | [2] |

| Molecular Weight | 164.14 g/mol | [2] |

| Appearance | Yellowish solid | [2] |

| Melting Point | 186 °C | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| ¹H NMR (300 MHz, acetone-d₆) | δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H) | [2] |

| ¹³C NMR (75 MHz, acetone-d₆) | δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz) | [2] |

| IR (neat) ν (cm⁻¹) | 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 | [2] |

| HRMS (ESI-) [M-H]⁻ | Calculated: 163.0308, Found: 163.0304 | [2] |

Experimental Protocols

The primary synthetic route to this compound is through the nitrosation of the corresponding indole.[2]

Synthesis of this compound from 6-Fluoro-indole

Materials:

-

6-Fluoro-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aq.)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Preparation of Nitrosating Mixture: To a solution of NaNO₂ (8 equivalents) in deionized water and DMF at 0°C, slowly add 2 N aqueous HCl (2.7 equivalents). Keep the resulting mixture under an argon atmosphere for 10 minutes.

-

Addition of Indole: Prepare a solution of 6-fluoro-indole (1 equivalent, 270 mg, 2 mmol) in DMF. Add this solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.

-

Reaction: After the addition is complete, stir the reaction mixture for 5 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Extract the resulting mixture three times with EtOAc. Wash the combined organic layers three times with water, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (e.g., 8:2) to yield the pure this compound as a yellowish solid (277 mg, 84% yield).[2]

Reactivity and Role in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This aldehyde is a versatile handle for a variety of chemical transformations, making it a key intermediate for building molecular diversity.

Key Reactions:

-

Condensations: The aldehyde can undergo Knoevenagel and Wittig condensations to form alkenes.[2]

-

Cyclisation Reactions: It serves as a precursor for the synthesis of other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles.[2]

-

Reductions: The aldehyde can be reduced to a secondary alcohol.

-

Reductive Amination: It can be converted to a secondary amine, providing a route to a wide range of substituted indazoles.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The indazole nucleus can act as a bioisostere of indole, forming critical hydrogen bond interactions (both donor and acceptor) within the ATP-binding pockets of kinases.[2] While specific targets for this compound are not publicly documented, its derivatives are explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and p21-activated kinase 1 (PAK1).[4][5] The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity and pharmacokinetic profile.

Diagrams and Workflows

General Safety and Handling Workflow

Caption: Workflow for safe handling of chemical intermediates.

Synthetic Workflow Diagram

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6-fluoro-1H-indazole-3-carbaldehyde in common solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine its solubility in various common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, purification processes, and formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₅FN₂O. Its structure features a bicyclic indazole core, which is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors. The presence of a fluorine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a valuable building block for the synthesis of a diverse range of potential therapeutic agents. The efficiency of its use in drug discovery and development is highly dependent on its solubility in various solvent systems.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like." The molecule possesses both polar and nonpolar characteristics.

-

Polar Features : The presence of a hydrogen bond donor (the N-H group of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the aldehyde) suggests potential solubility in polar solvents. The fluorine atom also adds to the overall polarity of the molecule.

-

Nonpolar Features : The bicyclic aromatic indazole core is inherently nonpolar, which will contribute to its solubility in nonpolar organic solvents.

Based on these structural attributes, a predicted qualitative solubility profile is presented in Table 1.